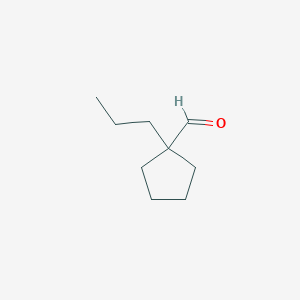
1-Propylcyclopentane-1-carbaldehyde
Descripción
1-Propylcyclopentane-1-carbaldehyde is a cyclopentane derivative featuring a propyl substituent and a formyl (-CHO) group at the 1-position of the ring. Its molecular formula is C₉H₁₆O, with a molecular weight of 140.23 g/mol. The compound combines the steric effects of the cyclopentane ring with the reactivity of the aldehyde functional group.
Propiedades
Número CAS |
156945-36-7 |
|---|---|
Fórmula molecular |
C9H16O |
Peso molecular |
140.22 g/mol |
Nombre IUPAC |
1-propylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-2-5-9(8-10)6-3-4-7-9/h8H,2-7H2,1H3 |
Clave InChI |
GEBWLZROVYKNOZ-UHFFFAOYSA-N |
SMILES |
CCCC1(CCCC1)C=O |
SMILES canónico |
CCCC1(CCCC1)C=O |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Analogues and Molecular Characteristics
The following structurally related cyclopentane carbaldehydes are compared based on substituents, functional groups, and molecular formulas:
Key Observations :
- Functional Groups : Hydroxyl-containing analogs (e.g., ) exhibit higher polarity, whereas allyl-substituted derivatives (e.g., ) introduce conjugated double bonds, altering reactivity .
Comparative Physicochemical Properties
Notes:
- The longer propyl chain in the target compound likely elevates its boiling point compared to methyl-substituted analogs .
- Allyl-substituted derivatives (e.g., ) may exhibit lower thermal stability due to the reactive alkene group .
Reactivity and Functional Group Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


